4-fluoro-N-(2-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
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Overview
Description
4-fluoro-N-(2-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C23H21FN6O3S and its molecular weight is 480.52. The purity is usually 95%.
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Scientific Research Applications
Antioxidant and Anticancer Activity
Compounds with similar structural features, such as derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, have been synthesized and evaluated for their antioxidant and anticancer activities. For instance, novel derivatives bearing various moieties like semicarbazide, thiosemicarbazide, and triazolethione have shown significant antioxidant activity, some even surpassing that of known antioxidants like ascorbic acid. Additionally, these compounds demonstrated cytotoxicity against human glioblastoma and triple-negative breast cancer cell lines, indicating their potential in cancer therapy research (Tumosienė et al., 2020).
Antimicrobial and Antifungal Activities
Research into molecules containing pyridazine, triazole, and thiadiazole moieties, similar to parts of the structure of the compound , has found applications in developing new antimicrobial and antifungal agents. For example, novel 1,2,4-triazole derivatives have been synthesized and shown to possess good to moderate antimicrobial activities against various microorganisms, highlighting the potential of such compounds in addressing bacterial and fungal infections (Bektaş et al., 2007).
Serotonin Receptor Imaging in Alzheimer’s Disease
Compounds structurally related to the one have been used as molecular imaging probes for quantifying serotonin 1A (5-HT1A) receptor densities in the brain. For example, a selective 5-HT1A receptor imaging probe was employed in positron emission tomography (PET) studies to assess receptor densities in Alzheimer's disease patients, suggesting the relevance of such compounds in neuroscientific research and their potential role in diagnosing and understanding neurological conditions (Kepe et al., 2006).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
Compounds with similar structures have been reported to interact with various biochemical pathways, leading to their diverse pharmacological activities .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures .
Result of Action
Compounds with similar structures have been reported to exhibit diverse pharmacological activities, suggesting that they may have multiple molecular and cellular effects .
Properties
IUPAC Name |
4-fluoro-N-[2-[6-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN6O3S/c1-33-18-4-2-3-17(13-18)26-21(31)14-34-22-10-9-19-27-28-20(30(19)29-22)11-12-25-23(32)15-5-7-16(24)8-6-15/h2-10,13H,11-12,14H2,1H3,(H,25,32)(H,26,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COFJEPOOTGTWGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)F)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN6O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.